molecular formula C12H22O3 B14630394 Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol CAS No. 56763-68-9

Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol

Cat. No.: B14630394
CAS No.: 56763-68-9
M. Wt: 214.30 g/mol
InChI Key: UURXAYWDQOEWHA-UHFFFAOYSA-N
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Description

Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is a compound that combines the properties of acetic acid and a cyclohexenol derivative. This compound is of interest due to its unique structure, which includes a cyclohexene ring with four methyl groups and an acetic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol typically involves the reaction of 3,3,5,5-tetramethylcyclohexen-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the cyclohexenol reacts with the acetic anhydride or acetyl chloride to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexenol moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;3,3,5-trimethylcyclohexyl ester: Similar structure but with one less methyl group.

    Cyclohexyl acetate: Lacks the additional methyl groups and the double bond in the ring.

    Benzyl acetate: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is unique due to its highly substituted cyclohexene ring, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions and provides unique interactions with biological targets compared to less substituted analogs.

Properties

CAS No.

56763-68-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-9(2)5-8(11)6-10(3,4)7-9;1-2(3)4/h5,11H,6-7H2,1-4H3;1H3,(H,3,4)

InChI Key

UURXAYWDQOEWHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(CC(=CC(C1)(C)C)O)C

Origin of Product

United States

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